molecular formula C12H11P B032561 Diphenylphosphine CAS No. 829-85-6

Diphenylphosphine

Cat. No. B032561
Key on ui cas rn: 829-85-6
M. Wt: 186.19 g/mol
InChI Key: GPAYUJZHTULNBE-UHFFFAOYSA-N
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Patent
US05648549

Procedure details

101 g (0.5 mol) of diphenylphosphine oxide and 0.5 g of aluminum chloride are mixed and heated to 157° C., the pressure being reduced simultaneously (12 mbar). Diphenylphosphine distills off through a descending condenser at a transition temperature of 144° C. The internal temperature is finally raised to 183° C. 42 g of diphenylphosphine are obtained with a purity of 99% according to 31P NMR. That corresponds to a yield of 90% of theory.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-]>>[C:8]1([PH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
157 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Diphenylphosphine distills off through a descending condenser at a transition temperature of 144° C
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is finally raised to 183° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)PC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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